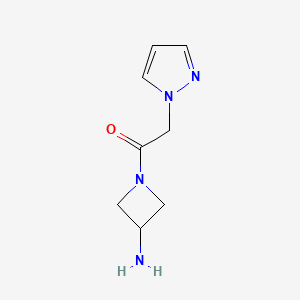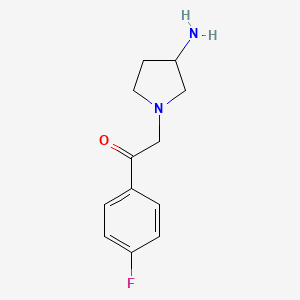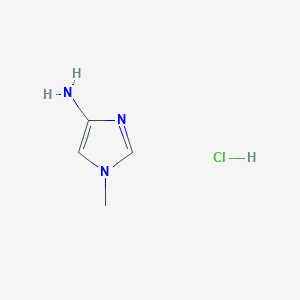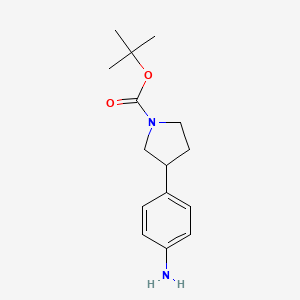
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
Descripción general
Descripción
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, commonly referred to as AAE-PPE, is a synthetic compound that has been used in a variety of research applications. AAE-PPE is a derivative of pyrazole and is a member of the azetidine family. It has been studied for its potential applications in medicinal chemistry, biochemistry, and drug development. AAE-PPE has been found to possess a variety of pharmacological properties including anti-inflammatory, anti-bacterial, and anti-cancer activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Novel Compound Synthesis : Research demonstrates the synthesis of novel compounds through a four-step process starting from (S)-Boc-alanine, leading to various pyrazole and pyrimidine derivatives, showcasing the compound's utility in creating heterocyclic compounds with potential medicinal applications (Svete et al., 2015).
Structural Characterization : Studies on pyrazoline compounds include structural characterization using techniques like X-ray diffraction, indicating the importance of such compounds in understanding molecular interactions and designing drugs (Delgado et al., 2020).
Pharmacological Potential
Anticancer Activity : Research into novel pyrazole derivatives has identified compounds with higher anticancer activity than reference drugs, highlighting the potential of pyrazole-based molecules in cancer therapy (Hafez et al., 2016).
Antimicrobial and Antifungal Activities : Synthesis and evaluation of pyrazole and triazolopyrimidine derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting their use in treating infections (Desai et al., 2017).
Anti-inflammatory Agents : Pyrazoline derivatives have been evaluated for anti-inflammatory properties, indicating their potential as new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Shrivastava et al., 2021).
Antiviral (Anti-HIV) Potential : Pyrazole scaffolds are crucial in developing antiviral drugs, including those targeting HIV. This emphasizes the role of pyrazole derivatives in antiviral drug discovery and development (Kumar et al., 2022).
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-4-11(5-7)8(13)6-12-3-1-2-10-12/h1-3,7H,4-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRDSAMSDLXDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)


![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)
![3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1466516.png)
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)



![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)

![3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1466533.png)